- Process for preparation of L-dabsyltryptophan, China, , ,
Cas no 97685-00-2 (Dabsyl-L-tryptophan)

Dabsyl-L-tryptophan structure
Nom du produit:Dabsyl-L-tryptophan
Numéro CAS:97685-00-2
Le MF:C25H25N5O4S
Mégawatts:491.56210398674
MDL:MFCD00059700
CID:801321
PubChem ID:87567959
Dabsyl-L-tryptophan Propriétés chimiques et physiques
Nom et identifiant
-
- L-Tryptophan,N-[[4-[[4-(dimethylamino)phenyl]azo]phenyl]sulfonyl]- (9CI)
- Dabsyl-L-tryptophan
- (2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
- 4-Dimethylaminoazobenzene-4'-sulfonyl-L-tryptophan
- D1459
- Dbs-Trp-OH
- N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan
- (S,E)-2-(4-((4-(dimethylamino)phenyl)diazenyl)phenylsulfonamido)-3-(1H-indol-3-yl)propanoic acid
- L-Tryptophan, N-[[4-[[4-(dimethylamino)phenyl]azo]phenyl]sulfonyl]- (9CI)
- L
- N-[[4-[2-[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonyl]-L-tryptophan (ACI)
- (2S)-2-{4-[(1E)-2-[4-(dimethylamino)phenyl]diazen-1-yl]benzenesulfonamido}-3-(1H-indol-3-yl)propanoic acid
- CS-0201858
- XDA68500
- DTXSID30555053
- Dabsyl-L-tryptophan (Dbs-L-Trp-OH)
- MFCD00059700
- SGKGZXUAHWJTIA-DEOSSOPVSA-N
- 97685-00-2
- D89863
-
- MDL: MFCD00059700
- Piscine à noyau: 1S/C25H25N5O4S/c1-30(2)20-11-7-18(8-12-20)27-28-19-9-13-21(14-10-19)35(33,34)29-24(25(31)32)15-17-16-26-23-6-4-3-5-22(17)23/h3-14,16,24,26,29H,15H2,1-2H3,(H,31,32)/t24-/m0/s1
- La clé Inchi: SGKGZXUAHWJTIA-DEOSSOPVSA-N
- Sourire: C(C1=CNC2C=CC=CC1=2)[C@@H](C(=O)O)NS(C1C=CC(N=NC2C=CC(N(C)C)=CC=2)=CC=1)(=O)=O
Propriétés calculées
- Qualité précise: 491.16300
- Masse isotopique unique: 491.16272547g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 9
- Complexité: 829
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.8
- Surface topologique des pôles: 136
Propriétés expérimentales
- Dense: 1.353
- Point d'ébullition: 766.94°C at 760 mmHg
- Point d'éclair: 417.63°C
- Indice de réfraction: 1.665
- Le PSA: 135.60000
- Le LogP: 6.09520
Dabsyl-L-tryptophan PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB72459-100mg |
Dabsyl-l-tryptophan |
97685-00-2 | >98.0%(HPLC) | 100mg |
$99.00 | 2024-07-18 | |
Aaron | AR003PX3-100mg |
Dabsyl-L-tryptophan |
97685-00-2 | 98% | 100mg |
$50.00 | 2025-01-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1459-100mg |
Dabsyl-L-tryptophan |
97685-00-2 | 98.0%(LC) | 100mg |
¥310.0 | 2022-05-30 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D869835-10mg |
Dabsyl-L-tryptophan |
97685-00-2 | 98% | 10mg |
¥99.00 | 2022-01-11 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1459-100MG |
Dabsyl-L-tryptophan |
97685-00-2 | >98.0%(HPLC) | 100mg |
¥310.00 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155330-10mg |
Dabsyl-L-tryptophan |
97685-00-2 | >98.0%(HPLC) | 10mg |
¥115.00 | 2021-05-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155330-100MG |
Dabsyl-L-tryptophan |
97685-00-2 | >98.0%(HPLC) | 100MG |
¥594.00 | 2021-05-21 | |
1PlusChem | 1P003POR-500mg |
Dabsyl-L-tryptophan |
97685-00-2 | ≥98% | 500mg |
$559.00 | 2025-02-20 | |
abcr | AB171263-100 mg |
Dabsyl-L-tryptophan (Dbs-L-Trp-OH); . |
97685-00-2 | 100 mg |
€177.80 | 2023-07-20 | ||
abcr | AB171263-100mg |
Dabsyl-L-tryptophan (Dbs-L-Trp-OH); . |
97685-00-2 | 100mg |
€155.90 | 2025-02-18 |
Dabsyl-L-tryptophan Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 0 °C; overnight, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 0 °C; overnight, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 100 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 °C
3.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 0 °C; overnight, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 °C
3.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 0 °C; overnight, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Référence
- Process for preparation of L-dabsyltryptophan, China, , ,
Méthode de production 3
Conditions de réaction
Référence
- Comparison of reverse-phase high-performance liquid chromatographic methods for precolumn-derivatized amino acidsJournal of Liquid Chromatography, 1988, 11(3), 613-46,
Méthode de production 4
Conditions de réaction
Référence
- Analyses of dansyl and dabsyl amino acids by reverse-phase high-performance liquid chromatographyHigh purity amino acid derivativesNippon Suisan Gakkaishi, 1985, 51(5), 817-24,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 0 °C; overnight, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Référence
- Process for preparation of L-dabsyltryptophan, China, , ,
Dabsyl-L-tryptophan Raw materials
- L-Tryptophan
- Methyl orange
- L-tryptophan methyl ester hydrochloride
- Dabsyl chloride
- N-[[4-[2-[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonyl]-L-tryptophan methyl ester
Dabsyl-L-tryptophan Preparation Products
Dabsyl-L-tryptophan Littérature connexe
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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